![molecular formula C18H16ClN3O2S B1443827 N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide CAS No. 1365963-11-6](/img/structure/B1443827.png)
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide
Overview
Description
“N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide” is a chemical compound with the molecular formula C24H18N4O2S2. It has an average mass of 458.555 Da and a mono-isotopic mass of 458.087128 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A general procedure involves the condensation between methyl 2-cyanoacetate and 1-acetylpiperidin-4-one in methanol as solvent . The crude residue obtained is then purified by crystallization with ethyl ether .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton . It is characterized by the presence of a 3-cyano group and a 6-acetyl group .Scientific Research Applications
Antitubulin Agents
This compound is part of a series of compounds based on the 4,5,6,7-tetrahydrothieno [2,3- c ]pyridine molecular skeleton. These compounds have been evaluated for antiproliferative activity on a panel of cancer cell lines. They inhibit tubulin polymerization, leading to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
Anticancer Agents
The compound has shown potential as an anticancer agent. It has been found to be very effective in the induction of apoptosis in a dose-dependent manner .
Heterocyclic Compound Synthesis
Cyanoacetohydrazides, such as this compound, have been used as precursors in reactions leading to the construction of heterocycles .
Antiplatelet Agents
Thienopyridine derivatives, like this compound, have been evaluated pharmacologically and found to have antiplatelet activity .
Antiallergic Agents
Thienopyridine derivatives have also been found to have antiallergic activity .
Antithrombotic Agents
Thienopyridine derivatives have been found to have antithrombotic activity .
Future Directions
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11(23)22-8-7-13-14(9-20)18(25-15(13)10-22)21-17(24)16(19)12-5-3-2-4-6-12/h2-6,16H,7-8,10H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUPXPBWIHSLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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